molecular formula C16H14N4O3S B4946437 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No.: B4946437
M. Wt: 342.4 g/mol
InChI Key: UNEWLCBBFFAUQN-UHFFFAOYSA-N
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Description

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a nitrophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-19-14-5-3-2-4-13(14)18-16(19)24-10-15(21)17-11-6-8-12(9-7-11)20(22)23/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWLCBBFFAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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